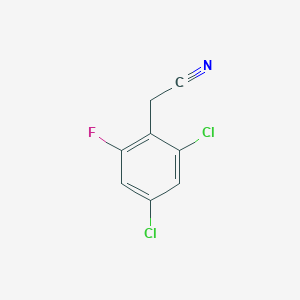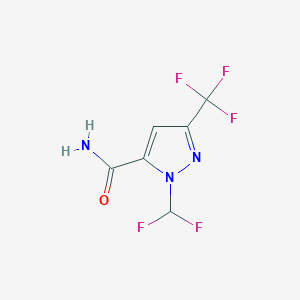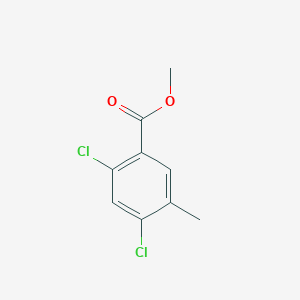![molecular formula C9H11ClN2O B1461173 4-Chlor-2-[(Z)-(Dimethylhydrazinyliden)methyl]phenol CAS No. 284489-44-7](/img/structure/B1461173.png)
4-Chlor-2-[(Z)-(Dimethylhydrazinyliden)methyl]phenol
Übersicht
Beschreibung
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C9H11ClN2O It is a derivative of phenol, featuring a chloro substituent at the 4-position and a dimethylhydrazinylidene group at the 2-position
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It’s known that similar compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This mechanism might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Compounds that undergo nucleophilic aromatic substitution reactions can influence various biochemical pathways, depending on the nature of the nucleophile and the specific context of the reaction .
Result of Action
The compound’s potential to undergo nucleophilic aromatic substitution reactions suggests that it could cause significant changes at the molecular level, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylases, which are enzymes involved in the hydroxylation of phenolic compounds . These interactions are essential for the compound’s biochemical activity and influence its role in metabolic pathways.
Cellular Effects
The effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytoplasmic leakage in bacterial cells, disrupting membrane permeability to potassium and phosphate ions . This disruption can lead to significant changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrazones with aldehydes and ketones is a key aspect of its molecular mechanism . This interaction can alter the activity of target enzymes and impact metabolic processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to persistent changes in cellular function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenolic compounds . These interactions can influence metabolic flux and alter metabolite levels, impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and its interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol typically involves the condensation of 4-chlorophenol with dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and hydrazones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic.
4-Chloro-2-nitrophenol: Used in the synthesis of dyes and pigments.
4-Chloro-2-[(dimethylhydrazono)methyl]phenol: A mixture of E/Z isomers with similar chemical properties.
Uniqueness
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylhydrazinylidene group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)


![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)





